Quinoline, 3,6-dimethyl-
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Overview
Description
Quinoline, 3,6-dimethyl- is a chemical compound with the formula C11H11N . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. Methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . These methods focus on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of Quinoline, 3,6-dimethyl- consists of a benzene ring fused to a pyridine ring, with two methyl groups attached at the 3rd and 6th positions . The molecular weight is 157.2117 .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .Physical and Chemical Properties Analysis
Quinoline, 3,6-dimethyl- shares similar physical and chemical properties with quinoline. Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Mechanism of Action
While the specific mechanism of action for Quinoline, 3,6-dimethyl- is not mentioned in the search results, quinoline derivatives have been found to exhibit a variety of bioactivities . For example, they can modulate the levels of certain proteins, shifting microglia back to an anti-inflammatory phenotype .
Safety and Hazards
Future Directions
Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, there is a potential for more biomolecular quinolines for future drug development .
Properties
CAS No. |
20668-26-2 |
---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,6-dimethylquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-11-10(5-8)6-9(2)7-12-11/h3-7H,1-2H3 |
InChI Key |
XEDLZYLCKAHYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CC(=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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